1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone
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Overview
Description
1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone is a complex organic compound that features a unique structure combining isoquinoline, piperidine, and phenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Piperidine Ring: This involves nucleophilic substitution reactions where the isoquinoline derivative reacts with a piperidine derivative.
Introduction of the Phenoxy Group: This step often involves etherification reactions, where the phenol derivative reacts with an appropriate halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenoxy or piperidine derivatives.
Scientific Research Applications
1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with antiproliferative activity against cancer cell lines.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Uniqueness
1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone is unique due to its combination of isoquinoline, piperidine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)25-13-10-21(11-14-25)30-22-8-7-19(15-23(22)29-2)24(28)26-12-9-18-5-3-4-6-20(18)16-26/h3-8,15,21H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBQSYORIPQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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